
4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H10N2S2 and its molecular weight is 294.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Microbiological Activity
A study by Miszke et al. (2008) focused on the synthesis of derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, including 2-(phenylthio) derivatives, and their bacteriostatic and antituberculosis activity. Some derivatives demonstrated significant activity, indicating potential biomedical applications (Miszke et al., 2008).
Synthesis of Thieno[2,3-b]pyridines
Abdelriheem et al. (2015) synthesized a variety of compounds including 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile derivatives. These synthesized compounds were characterized by elemental analysis and spectral data, highlighting their potential in chemical research (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Applications in Polymer Science
Tapaswi et al. (2015) investigated derivatives related to 4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile in the synthesis of transparent aromatic polyimides. These polyimides exhibited high refractive indices and thermomechanical stabilities, suggesting uses in advanced material sciences (Tapaswi et al., 2015).
Crystal Structure and Molecular Docking Studies
Venkateshan et al. (2019) conducted a study on the crystal structure and molecular docking of pyridine derivatives as potential inhibitors of NAMPT. This research highlights the compound's application in drug discovery and structural biology (Venkateshan et al., 2019).
Synthesis and Antimicrobial Activity
Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives, including 2-thioxo derivatives, and evaluated their antimicrobial activity. This indicates the compound's relevance in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Azafluorene Derivatives and SARS CoV-2 Inhibition
A study by Venkateshan et al. (2020) involved the synthesis of azafluorene derivatives and their analysis for potential inhibition of SARS CoV-2 RdRp. This research contributes to the ongoing efforts in antiviral drug development (Venkateshan, Muthu, Suresh, & Kumar, 2020).
Properties
IUPAC Name |
4-phenyl-2-sulfanylidene-6-thiophen-2-yl-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2S2/c17-10-13-12(11-5-2-1-3-6-11)9-14(18-16(13)19)15-7-4-8-20-15/h1-9H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLLKUBCDKJLHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C3=CC=CS3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
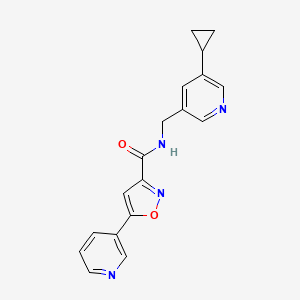
![[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2406732.png)
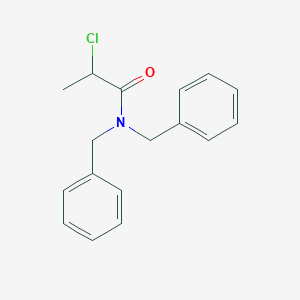
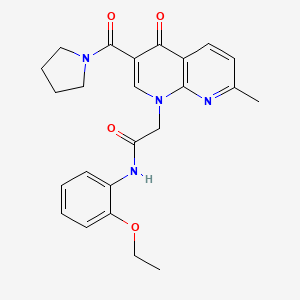
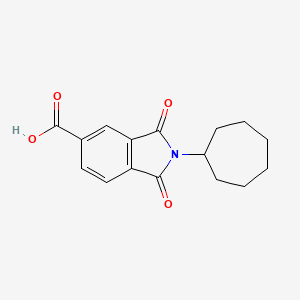
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B2406739.png)

![3,4-dimethyl-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2406742.png)
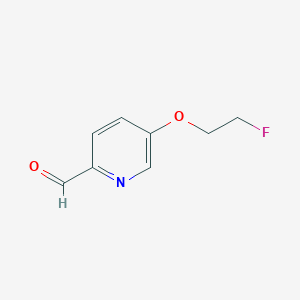
![2-(3-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2406745.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2406748.png)
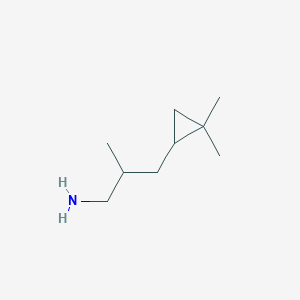
![N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2406750.png)
![5-bromo-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2406753.png)
